molecular formula C22H26N2O3S B4184704 N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4184704
M. Wt: 398.5 g/mol
InChI Key: QULDSJCOOMGXCP-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 4-(4-morpholinylcarbonyl)phenylamine with a thiophene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a morpholine ring, a phenyl group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(20-15-17-5-3-1-2-4-6-19(17)28-20)23-18-9-7-16(8-10-18)22(26)24-11-13-27-14-12-24/h7-10,15H,1-6,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULDSJCOOMGXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

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